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molecular formula C10H8Cl2O2 B1312253 Methyl 3-(3,4-dichlorophenyl)acrylate CAS No. 20883-95-8

Methyl 3-(3,4-dichlorophenyl)acrylate

Cat. No. B1312253
M. Wt: 231.07 g/mol
InChI Key: OHYZLVVWECFWBY-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05789422

Procedure details

Cool a solution of 3-(3,4-dichlorophenyl)-2-propeneoic acid (100 g, 461 mmol) in dry DMF (500 mL) to 0° C. and treat with Cs2CO3 (100 g, 307 mmol, 0.66 eq). Stir the resulting off-white slurry for 15 min, then add CH3 l (33 mL, 530 mmol, 1.15 eq) via syringe. After 1 h, add additional DMF (250 mL), stir the slurry for 14 h and partition between EtOAc (1.5 L) and half saturated aqueous NaHCO3 (500 mL). Separate the organic layer and extract the aqueous layer twice with EtOAc (1 L, 500 mL). Wash the combined organic layers with half saturated aqueous NaHCO3 (500 mL) and water (5×500 mL), then dry (Na2SO4) and concentrate to obtain 105.4 g (456 mmol, 99%) of methyl 3-(3,4-dichlorophenyl)-2-propenoate as light brown needles.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]([OH:13])=[O:12])[CH:5]=[CH:6][C:7]=1[Cl:8].[C:14]([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]([O:13][CH3:14])=[O:12])[CH:5]=[CH:6][C:7]=1[Cl:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C=CC(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Cs2CO3
Quantity
100 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
Stir the resulting off-white slurry for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
stir the slurry for 14 h
Duration
14 h
CUSTOM
Type
CUSTOM
Details
partition between EtOAc (1.5 L) and half saturated aqueous NaHCO3 (500 mL)
CUSTOM
Type
CUSTOM
Details
Separate the organic layer
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer twice with EtOAc (1 L, 500 mL)
WASH
Type
WASH
Details
Wash the combined organic layers with half saturated aqueous NaHCO3 (500 mL) and water (5×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C=CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 456 mmol
AMOUNT: MASS 105.4 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 148.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05789422

Procedure details

Cool a solution of 3-(3,4-dichlorophenyl)-2-propeneoic acid (100 g, 461 mmol) in dry DMF (500 mL) to 0° C. and treat with Cs2CO3 (100 g, 307 mmol, 0.66 eq). Stir the resulting off-white slurry for 15 min, then add CH3 l (33 mL, 530 mmol, 1.15 eq) via syringe. After 1 h, add additional DMF (250 mL), stir the slurry for 14 h and partition between EtOAc (1.5 L) and half saturated aqueous NaHCO3 (500 mL). Separate the organic layer and extract the aqueous layer twice with EtOAc (1 L, 500 mL). Wash the combined organic layers with half saturated aqueous NaHCO3 (500 mL) and water (5×500 mL), then dry (Na2SO4) and concentrate to obtain 105.4 g (456 mmol, 99%) of methyl 3-(3,4-dichlorophenyl)-2-propenoate as light brown needles.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]([OH:13])=[O:12])[CH:5]=[CH:6][C:7]=1[Cl:8].[C:14]([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]([O:13][CH3:14])=[O:12])[CH:5]=[CH:6][C:7]=1[Cl:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C=CC(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Cs2CO3
Quantity
100 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
Stir the resulting off-white slurry for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
stir the slurry for 14 h
Duration
14 h
CUSTOM
Type
CUSTOM
Details
partition between EtOAc (1.5 L) and half saturated aqueous NaHCO3 (500 mL)
CUSTOM
Type
CUSTOM
Details
Separate the organic layer
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer twice with EtOAc (1 L, 500 mL)
WASH
Type
WASH
Details
Wash the combined organic layers with half saturated aqueous NaHCO3 (500 mL) and water (5×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C=CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 456 mmol
AMOUNT: MASS 105.4 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 148.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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